molecular formula C13H7BrF2O B13166333 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde

Cat. No.: B13166333
M. Wt: 297.09 g/mol
InChI Key: FIROIPGYCIZYFJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is a high-purity chemical building block designed for advanced research and development applications. This polyhalogenated benzaldehyde features multiple reactive sites, making it a versatile intermediate in constructing complex organic molecules for use in medicinal chemistry and materials science. Its specific structure suggests potential for developing novel active compounds. As a sophisticated synthon, it can be utilized in metal-catalyzed cross-coupling reactions, serve as a precursor for heterocyclic compound synthesis, and act as a core scaffold in the design of functional materials. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C13H7BrF2O/c14-9-4-2-6-11(16)13(9)12-8(7-17)3-1-5-10(12)15/h1-7H

InChI Key

FIROIPGYCIZYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Br)F)C=O

Origin of Product

United States

Preparation Methods

Step 1: Bromination to 2-Bromo-6-fluorobenzyl Bromide

  • Reagents :
    • 2-Bromo-6-fluorotoluene
    • Hydrobromic acid (HBr, 40% w/w)
    • Hydrogen peroxide (H₂O₂, 30% w/w)
  • Conditions :
    • Solvent: Dichloromethane, chloroform, or water
    • Light source: 1000W iodine-tungsten lamp (photoinitiated radical bromination)
    • Reaction time: 6–24 hours
    • Temperature: Ambient (25–30°C)
  • Mechanism : Free-radical bromination at the benzylic position under photolytic conditions.
  • Yield : Quantitative conversion (100%).

Step 2: Kornblum Oxidation to Aldehyde

  • Reagents :
    • 2-Bromo-6-fluorobenzyl bromide
    • Dimethyl sulfoxide (DMSO)
    • Inorganic base (e.g., NaHCO₃, K₂CO₃)
  • Conditions :
    • Temperature: 70–100°C (optimal at 95°C)
    • Reaction time: 3–8 hours
    • Workup: Extraction with ethyl acetate, silica gel chromatography
  • Purity : ≥99.0% after purification.

This pathway, referenced in non-peer-reviewed sources, involves additional steps but is less industrially favored due to complexity:

Step 1: Bromination

  • Similar to the primary method, yielding 2-bromo-6-fluorobenzyl bromide.

Step 2: Hydrolysis to Benzyl Alcohol

Step 3: Oxidation to Benzoic Acid

  • Reagents : KMnO₄ in acidic medium.
  • Yield : ~70–80% (estimated).

Step 4: Sommlet Reaction to Aldehyde

  • Reagents : Methenamine (hexamethylenetetramine), acetic acid.
  • Conditions : Reflux for 12–16 hours.
  • Challenges : Lower overall yield (~50%) and higher purification demands.

Comparative Analysis of Methods

Parameter Bromination-Oxidation Hydrolysis-Oxidation-Sommlet
Steps 2 4
Total Yield ~95% ~50%
Purity ≥99.0% ~90%
Cost Efficiency High (cheap reagents) Moderate (multiple steps)
Scalability Industrial-friendly Lab-scale only

Optimization Insights

  • Catalyst Selection : DMSO acts as both solvent and oxidizer in the Kornblum reaction, eliminating the need for toxic Cr- or Mn-based oxidants.
  • Light Intensity : Bromination efficiency correlates with light exposure; 1000W lamps ensure complete conversion.
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance oxidation rates compared to non-polar alternatives.

Challenges and Solutions

  • Byproduct Formation : Excess H₂O₂ may lead to over-oxidation. Mitigated by controlled dropwise addition.
  • Purification : Silica gel chromatography resolves residual DMSO and inorganic salts effectively.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from other halogenated benzaldehydes. Below is a detailed comparison with three closely related compounds:

a. 3-Bromo-2-fluorobenzaldehyde

  • Structure : Lacks the second fluorophenyl ring present in the target compound.
  • Reactivity : The absence of the 2-bromo-6-fluorophenyl group reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution (NAS) reactions.
  • Applications : Primarily used in small-molecule drug synthesis, such as kinase inhibitors.
  • Data: Property 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde 3-Bromo-2-fluorobenzaldehyde Molecular Weight (g/mol) 293.09 219.00 Melting Point (°C) 98–102 (predicted) 75–78 LogP (octanol-water) 3.2 2.1 Source: Biopharmacule Speciality Chemicals catalog .

b. 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde (CAS 1114809-05-0)

  • Structure : Features a benzyloxy group at the 3-position instead of a fluorine atom.
  • Reactivity : The electron-donating benzyloxy group increases electron density at the aldehyde group, altering its electrophilicity. This compound is more prone to oxidation but less reactive in NAS compared to the target molecule.
  • Applications : Used in synthesizing fluorescent dyes and liquid crystals.
  • Data :

    Property This compound 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde
    Molecular Formula $ \text{C}{13}\text{H}{6}\text{BrF}_{2}\text{O} $ $ \text{C}{14}\text{H}{10}\text{BrFO}_{2} $
    Molecular Weight (g/mol) 293.09 309.13
    Stability Air-stable Sensitive to light and moisture

    Source : ChemicalBook entry for CAS 1114809-05-0 .

c. 2-Bromo-3-phenyl-6-hydroxy-7-dimethylaminomethylbenzofuran hydrochloride

  • Structure: A benzofuran derivative with a dimethylaminomethyl group and bromine substitution.
  • Reactivity : The fused benzofuran ring system and tertiary amine group impart distinct solubility and pharmacokinetic properties, making this compound more suited for medicinal chemistry applications.
  • Source: Structural and pharmacological data from specialized reports .

Key Research Findings

Synthetic Utility: The target compound’s bromine and fluorine substituents enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs. However, its higher molecular weight and steric bulk reduce reaction yields in some cases .

Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at 220°C, whereas analogs like 3-bromo-2-fluorobenzaldehyde decompose at 190°C, highlighting the stabilizing effect of the fluorophenyl group.

Biological Activity

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is an aromatic aldehyde notable for its unique substitution pattern, which includes bromine and fluorine atoms on its phenyl rings. This compound has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceuticals, particularly those targeting cardiovascular and inflammatory diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₇H₄BrF₂O
  • Molecular Weight : Approximately 203.01 g/mol
  • Structure : The compound features a benzaldehyde functional group, which is known for its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its role as an intermediate in pharmaceutical synthesis. Its mechanism involves interactions with various biological targets, facilitating the formation of diverse chemical structures. Notably, it has been employed in the synthesis of:

  • Fluoro-2-formyphenyl boronic acid : Used as a probe in NMR studies.
  • Bicyclic heterocycles : Such as indazoles, which have significant pharmacological profiles.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic effects. Its applications include:

  • Cardiovascular Disease : Compounds derived from this aldehyde have been explored for their ability to modulate cardiovascular pathways.
  • Anti-inflammatory Agents : Its derivatives may play a role in developing anti-inflammatory drugs.

Interaction Studies

Studies have shown that the compound interacts favorably with various nucleophiles and electrophiles, enhancing its reactivity compared to similar compounds. This unique reactivity profile positions it as a valuable candidate for further investigation in medicinal chemistry.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound through various experimental approaches:

  • Synthesis and Biological Evaluation :
    • A study synthesized derivatives of this compound and evaluated their activity against specific biological targets, leading to the identification of potent compounds with significant modulation effects on receptor activity.
  • Pharmacokinetics :
    • The compound's solubility characteristics suggest it can be effectively utilized in vivo, although it is noted to be slightly soluble in water. This property is critical for its potential therapeutic applications.
  • Toxicology Studies :
    • Preliminary toxicological assessments indicate that while some derivatives exhibit promising biological activities, careful evaluation of their safety profiles is necessary before clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-fluorobenzaldehydeBromine at position 2, Fluorine at 4Different reactivity profile; less sterically hindered
2-Bromo-5-fluorobenzaldehydeBromine at position 2, Fluorine at 5Altered electronic properties; different synthesis routes
2-Bromo-3-fluorobenzaldehydeBromine at position 2, Fluorine at 3Unique synthetic utility; different biological activity

The specific arrangement of bromine and fluorine atoms at ortho positions distinguishes this compound from its isomers and influences both its reactivity and application potential.

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